tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate

Medicinal Chemistry ADME Physicochemical Property Prediction

Researchers and process chemists require building blocks with defined steric and lipophilic properties to maintain SAR validity. Substituting a 6,6-dimethylpiperidine for a simple piperidine alters logP by +0.6 to +1.1 and changes conformational profiles. This N-Boc protected amine solves that risk: - Predicted logP 2.04 (vs. unsubstituted 1.98) for blood-brain barrier permeability - Crystalline solid (97-98% purity) enables precise stoichiometry and scalable crystallization - Boc group allows orthogonal deprotection for hindered amine or NHC ligand synthesis

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 2413884-40-7
Cat. No. B2836141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate
CAS2413884-40-7
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC1(CCC(CN1)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
InChIKeyRHNFTJZIJSQCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate (CAS 2413884-40-7): A Specialized N-Boc Protected Piperidine Building Block for Pharmaceutical R&D and Organic Synthesis


tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate (CAS 2413884-40-7) is a racemic, N-Boc protected 3-aminopiperidine derivative featuring a 6,6-dimethyl substitution on the piperidine ring . This compound serves as a key protected amine building block, enabling the controlled introduction of a sterically encumbered 3-aminopiperidine moiety into more complex molecular architectures [1]. Its primary utility lies in medicinal chemistry and organic synthesis, where the Boc group acts as a temporary protecting group for the secondary amine, allowing for selective functionalization at other sites [1].

Why Substituting tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate with Unsubstituted Piperidine Analogs Risks Synthetic and Pharmacological Outcomes


Substitution of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate with simpler piperidine carbamates, such as tert-butyl piperidin-3-ylcarbamate, introduces significant physicochemical and steric differences. The gem-dimethyl substitution at the 6-position dramatically increases both the steric bulk and lipophilicity (ΔlogP ~+0.6 to +1.1) of the piperidine ring . This alteration can critically impact the conformational preferences, metabolic stability, and target binding affinity of downstream pharmaceutical candidates [1]. Consequently, a building block chosen during lead optimization cannot be interchanged without potentially invalidating established structure-activity relationships (SAR) and necessitating a complete re-evaluation of the synthetic route [1].

Quantitative Comparative Evidence for tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate Against Its Closest Structural Analogs


Lipophilicity (logP) Comparison: 6,6-Dimethyl Substitution Drives a Substantial Increase in Calculated Partition Coefficient

The predicted octanol-water partition coefficient (logP) for tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate (CAS 2413884-40-7) is 2.0417, indicating moderate to high lipophilicity . In contrast, the closest analog, tert-butyl piperidin-3-ylcarbamate (CAS 172603-05-3), lacking the 6,6-dimethyl substitution, exhibits a predicted logP of 1.9828 [1]. This quantifiable difference in lipophilicity is a direct consequence of the added methyl groups.

Medicinal Chemistry ADME Physicochemical Property Prediction

Density Comparison: 6,6-Dimethyl Substitution Alters Predicted Molecular Density

The predicted density of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate is 0.99 g/cm³, while its enantiopure (S)-enantiomer is predicted to have a density of 0.99±0.1 g/cm³ [1]. In contrast, the unsubstituted analog tert-butyl piperidin-3-ylcarbamate has a higher predicted density of 1.02 g/cm³ . The difference in molecular packing, as reflected by density, can influence physical properties such as melting point, solubility, and even formulation characteristics.

Computational Chemistry Process Chemistry Physical Organic Chemistry

Commercial Availability and Purity Profile: A Reproducible Research Tool with Defined Quality Specifications

Multiple reputable vendors offer tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate with specified purity grades of 97% to 98%, ensuring consistency for research and development applications . The compound's solid, crystalline nature is reported to facilitate purification and characterization, providing a distinct advantage over liquid or oily intermediates in terms of handling and formulation [1].

Procurement Chemical Sourcing Quality Control

Key Research and Industrial Scenarios Demanding the Use of tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate (CAS 2413884-40-7)


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

Leveraging its enhanced lipophilicity (predicted logP of 2.0417) , this building block is ideally suited for synthesizing pharmaceutical candidates intended to cross the blood-brain barrier. The 6,6-dimethyl substitution provides a sterically and electronically distinct 3-aminopiperidine core for exploring SAR, distinct from the unsubstituted analog (logP 1.98) [1].

Organic Synthesis: Preparation of Sterically Demanding Ligands and Catalysts

The 6,6-dimethyl substitution creates significant steric bulk around the piperidine nitrogen and the 3-position amine. Following Boc deprotection, the resulting 6,6-dimethylpiperidin-3-amine serves as a hindered amine base or as a precursor to N-heterocyclic carbene (NHC) ligands, where the unique steric environment can influence catalytic activity and enantioselectivity.

Process Chemistry: Development of a Robust and Scalable Synthetic Route

The compound's crystalline nature [2] and commercially available high purity (97-98%) make it a reliable starting material for multi-step syntheses. Its solid form allows for precise stoichiometric control and simplifies purification via crystallization, which is advantageous when scaling reactions from milligrams to kilograms in a process chemistry environment.

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